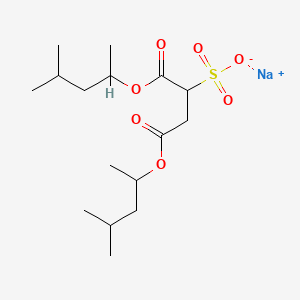
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
説明
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt is a useful research compound. Its molecular formula is C16H30NaO7S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (CAS Number: 2373-38-8) is a sulfosuccinate compound known for its applications in various industrial and pharmaceutical contexts. This article explores its biological activity, including toxicity studies, pharmacokinetics, and potential health effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H29NaO7S |
| Molecular Weight | 388.451 g/mol |
| LogP | 2.41 |
| InChI Key | BTJYKXPSPBJJDQ-UHFFFAOYSA-M |
Toxicokinetics and Safety Assessment
Toxicokinetics studies have shown that this compound is sensitive to hydrolysis, leading to the formation of 1,3-dimethylbutanol and butanedioic acid upon enzymatic or chemical processes. In a study conducted on rats, various doses were administered both orally and intravenously to assess absorption and distribution.
Key Findings from Toxicity Studies
- Acute Toxicity : A single oral dose of 5 mg/mL resulted in varied effects based on the administration volume. No significant adverse effects were noted at lower doses.
- Repeated Dose Toxicity : In a 90-day study with dietary administration at 750 mg/kg body weight/day, no significant differences in body weights or organ weights were observed between treated and control groups. The NOAEL was determined to be 730 mg/kg bw/day .
- Skin Irritation : Application of products containing the compound resulted in irritation scores indicating mild irritation potential .
Genotoxicity
Pharmacological Applications
The compound has been utilized in various applications due to its surfactant properties. It is particularly noted for:
- Separation Techniques : Effective in reverse-phase high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures .
- Industrial Uses : Employed as a corrosion inhibitor and in manufacturing adhesive or polymeric coatings .
Case Study: Skin Irritation Assessment
A clinical study involving seven volunteers assessed skin irritation from a product containing this compound at a concentration of 1.13%. The cumulative irritation score was noted to be significant under occlusive conditions, indicating the need for caution in formulations intended for prolonged skin contact .
Case Study: Long-Term Toxicity
In a long-term study involving rats fed varying concentrations of the compound over two years, reduced body weight gains were observed at higher concentrations (≥1%). The lowest observed adverse effect level (LOAEL) was identified at 1.04% concentration .
科学的研究の応用
Scientific Research Applications
- HPLC analysis Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) applications, formic acid can be used instead of phosphoric acid. Smaller particle columns of 3µm are available for fast UPLC applications. The method is scalable and can be used for isolating impurities through preparative separation and is also suitable for pharmacokinetics .
- Industrial and scientific research Identified uses for this compound include industrial and scientific research .
Industrial Applications
- Emulsifier : this compound functions as an emulsifier .
- Surface active agent: It is also used as a surface active agent .
Other Names and Identifiers
Several names and identifiers are associated with this compound :
- CAS Number: 2373-38-8
- Other names:
- 1,2-bis-(1,3-dimethyl-butoxycarbonyl)-ethanesulfonic acid,sodium-salt
- Aerosol MA
- sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate
- SODIUMBIS(1,3-DIMETHYLBUTYL)SULPHOSUCCINATE
- Natrium-1,4-bis(1,3-dimethylbutyl)sulfonatosuccinat
- SULPHOSUCCINICACID,BIS(1,3-DIMETHYLBUTYL)ESTER,SODIUMSALT
- 2-Sodiosulfosuccinic acid 1,4-bis(1,3-dimethylbutyl) ester
- sodium 1,2-bis(4-methylpentan-2-yloxycarbonyl)ethanesulfonate
- 2-(Sodiooxysulfonyl)succinic acid bis(1,3-dimethylbutyl) ester
- sodium 1,4-bis(1,3-dimethylbutoxy)-1,4-dioxobutane-2-sulfonate
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate
- sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate
- Sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate
- Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
- Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1)
- UNII-AA05A04D8O
Regulatory Information
This compound is listed in several inventories :
- European Inventory of Existing Commercial Chemical Substances (EINECS)
- EC Inventory
- United States Toxic Substances Control Act (TSCA) Inventory
- New Zealand Inventory of Chemicals (NZIoC)
- Philippines Inventory of Chemicals and Chemical Substances (PICCS)
- Vietnam National Chemical Inventory
- Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)
- Korea Existing Chemicals List (KECL)
特性
CAS番号 |
2373-38-8 |
|---|---|
分子式 |
C16H30NaO7S |
分子量 |
389.5 g/mol |
IUPAC名 |
sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4;/h10-14H,7-9H2,1-6H3,(H,19,20,21); |
InChIキー |
XHEDTHUFPRAWPH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2373-38-8 |
物理的記述 |
Liquid |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















